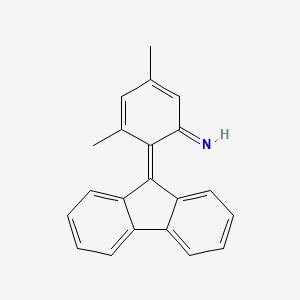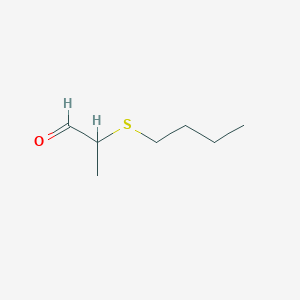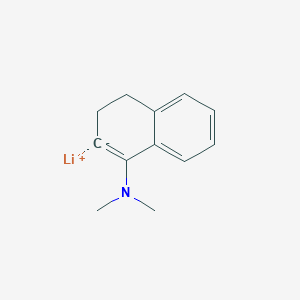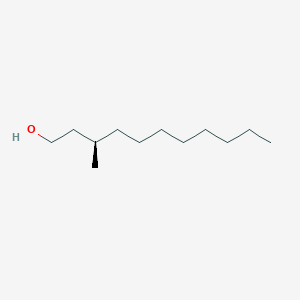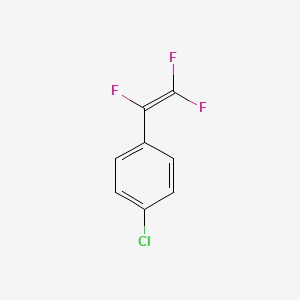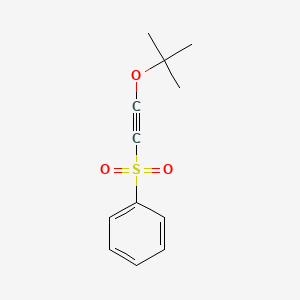
(tert-Butoxyethynesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(tert-Butoxyethynesulfonyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Another method involves the treatment of benzene with isobutene .
Industrial Production Methods
Industrial production of (tert-Butoxyethynesulfonyl)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(tert-Butoxyethynesulfonyl)benzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Anhydrous aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Wissenschaftliche Forschungsanwendungen
(tert-Butoxyethynesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (tert-Butoxyethynesulfonyl)benzene involves its interaction with various molecular targets and pathways. The tert-butyl group can influence the reactivity and orientation of the compound, affecting its interactions with other molecules. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the ethynesulfonyl group.
tert-Butyl chloride: Used in the synthesis of (tert-Butoxyethynesulfonyl)benzene.
tert-Butyl alcohol: Another tert-butyl substituted compound with different reactivity.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and ethynesulfonyl groups, which impart distinct reactivity and properties compared to other similar compounds. The combination of these functional groups makes it a valuable compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
79894-53-4 |
|---|---|
Molekularformel |
C12H14O3S |
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]ethynylsulfonylbenzene |
InChI |
InChI=1S/C12H14O3S/c1-12(2,3)15-9-10-16(13,14)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
JAQYLZVXBJQDSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC#CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


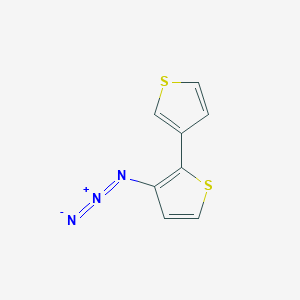

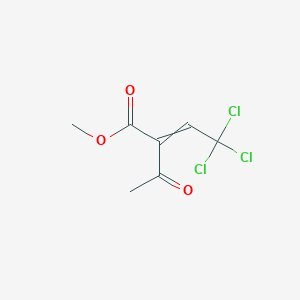
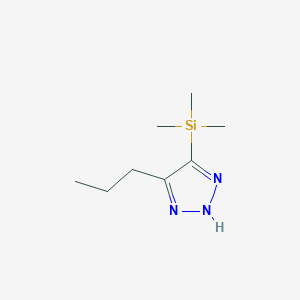
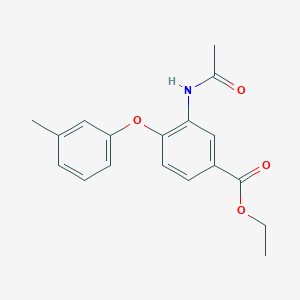
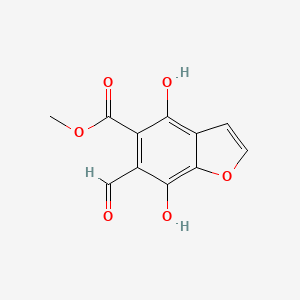
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
